molecular formula C9H10N2S B14716502 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate CAS No. 22320-78-1

1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate

Cat. No.: B14716502
CAS No.: 22320-78-1
M. Wt: 178.26 g/mol
InChI Key: SAVVFLKFBNSXMP-UHFFFAOYSA-M
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Description

1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyridinium ring, along with a thiocyanate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be achieved through various synthetic routes. One common method involves the reaction of pyridine with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions typically include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major products formed from these reactions include N-oxide derivatives, reduced pyridinium derivatives, and substituted pyridinium salts.

Scientific Research Applications

1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The thiocyanate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be compared with other similar compounds, such as:

    1-(Prop-2-en-1-yl)pyridin-1-ium bromide: Similar structure but with a bromide anion instead of thiocyanate.

    1-(Prop-2-en-1-yl)pyridin-1-ium chloride: Similar structure but with a chloride anion.

    1-(Prop-2-en-1-yl)pyridin-1-ium iodide: Similar structure but with an iodide anion.

The uniqueness of this compound lies in its thiocyanate anion, which imparts distinct chemical and biological properties compared to its halide counterparts.

Properties

CAS No.

22320-78-1

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-prop-2-enylpyridin-1-ium;thiocyanate

InChI

InChI=1S/C8H10N.CHNS/c1-2-6-9-7-4-3-5-8-9;2-1-3/h2-5,7-8H,1,6H2;3H/q+1;/p-1

InChI Key

SAVVFLKFBNSXMP-UHFFFAOYSA-M

Canonical SMILES

C=CC[N+]1=CC=CC=C1.C(#N)[S-]

Origin of Product

United States

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